3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further connected to a pyridine moiety via an oxolane group
Mechanism of Action
Target of Action
The primary target of this compound is the 5-hydroxytryptamine receptor 2A (5HT2A receptor) . This receptor is a subtype of the serotonin receptors, which play a significant role in the neurotransmission of serotonin in the central nervous system .
Mode of Action
The compound interacts with the 5HT2A receptor, exhibiting a high affinity for this receptor .
Biochemical Pathways
The interaction of the compound with the 5HT2A receptor affects the serotonin signaling pathway . This can lead to various downstream effects, including changes in mood, cognition, and perception .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the 5HT2A receptor. By blocking this receptor, the compound can modulate serotonin signaling and potentially influence various physiological and psychological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Piperazine Coupling: The benzothiazole core is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Pyridine Attachment: The piperazine derivative is then reacted with 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid under similar coupling conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitrogens in the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(oxolan-3-yloxy)pyridine: Shares the oxolane and pyridine moieties but lacks the benzothiazole and piperazine components.
Piperidine Derivatives: Similar in structure due to the presence of the piperazine ring.
Uniqueness
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole is unique due to its combination of a benzothiazole core with a piperazine and pyridine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-21(17-5-3-8-22-20(17)28-15-7-13-27-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETLQVUGYWKLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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